molecular formula C57H39N3 B12629196 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine CAS No. 919104-94-2

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine

Cat. No.: B12629196
CAS No.: 919104-94-2
M. Wt: 765.9 g/mol
InChI Key: HPEXYQXZIGRSQZ-UHFFFAOYSA-N
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Description

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine is a star-shaped molecule engineered for advanced materials research. It features a central 1,3,5-triazine core symmetrically substituted with three bulky 4-(2-phenylphenyl)phenyl groups. This structure confers high thermal stability and molecular rigidity, making it a valuable building block for applications requiring structural integrity, such as in organic electronics and as a node in Covalent Organic Frameworks (COFs) . The extended π-conjugation system formed by the biphenyl substituents can enhance optoelectronic properties, though the lack of coordinating functional groups limits its use in metal-organic chemistry . Key Research Applications: • Organic Electronics: Serves as an electron-accepting material or a rigid backbone in the development of organic light-emitting diodes (OLEDs) and other electronic devices, leveraging its thermal stability and electronic properties . • Covalent Organic Frameworks (COFs): Acts as a planar, trigonal node in the synthesis of porous crystalline materials, contributing to the formation of well-defined network structures with potential applications in gas storage and separation . Synthesis & Handling: This compound can be synthesized via nucleophilic aromatic substitution. One reported method involves the reaction of resorcinol with cyanuric chloride in an acidic ionic liquid medium at approximately 120°C, yielding a solid product with high purity (≥99.5%) . The most practical general method for synthesizing substituted 1,3,5-triazines is the sequential, controlled displacement of chlorides from cyanuric chloride, exploiting the decreasing reactivity with each substitution . Note: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

919104-94-2

Molecular Formula

C57H39N3

Molecular Weight

765.9 g/mol

IUPAC Name

2,4,6-tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C57H39N3/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55-58-56(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)60-57(59-55)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H

InChI Key

HPEXYQXZIGRSQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Method 1: Reaction with Resorcinol

This method utilizes resorcinol as a key reactant along with cyanuric chloride in an acidic ionic liquid environment.

  • Reagents :

    • Resorcinol
    • Cyanuric chloride
    • Acidic ionic liquid (e.g., methyl butyl trifluoromethane sulfonic acid base imidazole bisulfate)
  • Procedure :

    • Mix resorcinol (3.3 g) and cyanuric chloride (1.85 g) in a three-necked flask.
    • Add the acidic ionic liquid (3.84 g) and heat to 120 °C while stirring for approximately 10 hours.
    • Monitor the reaction using thin-layer chromatography (TLC).
    • Upon completion, extract the product using toluene and evaporate under reduced pressure to obtain a solid.
  • Yield and Purity : The method reports a yield of approximately 90% with high purity (≥99.5% as determined by HPLC) and a melting point exceeding 300 °C.

Method 2: Solvent-Based Synthesis

Another effective method involves using sulfolane or a mixture of inert solvents as the reaction medium.

  • Reagents :

    • Cyanuric chloride
    • Hydroxyphenyl compounds (e.g., phenol derivatives)
  • Procedure :

    • Dissolve hydroxyphenyl compounds in sulfolane or an inert solvent.
    • Gradually add cyanuric chloride while maintaining a controlled temperature to prevent rapid solidification.
    • Stir the mixture for several hours to ensure complete reaction.
  • Advantages : This method minimizes by-product formation and allows for better control over the reaction conditions, leading to improved yields.

Method 3: Hydrolysis Post-Reaction

This method emphasizes hydrolyzing the reaction mixture post-synthesis to enhance product recovery.

  • Reagents :

    • Resorcinol
    • Cyanuric chloride
    • Hydrochloric acid for hydrolysis
  • Procedure :

    • Combine resorcinol and cyanuric chloride in nitrobenzene under acidic conditions.
    • After completion of the initial reaction, add hydrochloric acid to hydrolyze any unreacted cyanuric chloride.
  • Yield and Purity : This method also reports high yields (>90%) and is effective in refining the product through hydrolysis.

Method Key Reactants Reaction Conditions Yield Purity
Method 1 Resorcinol, Cyanuric Chloride Acidic ionic liquid at ~120 °C for ~10 hours ~90% ≥99.5%
Method 2 Hydroxyphenyl compounds, Cyanuric Chloride Sulfolane or inert solvent; controlled temperature High Improved
Method 3 Resorcinol, Cyanuric Chloride Nitrobenzene with hydrochloric acid for hydrolysis >90% High

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Functional Group Variations

2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
  • Substituents : Boronate ester groups.
  • Key Properties : Soluble in polar aprotic solvents (e.g., DMF) due to boronate moieties; reactive in Suzuki-Miyaura cross-coupling for polymer synthesis.
  • Applications : Building block for covalent triazine frameworks (CTFs) and conjugated microporous polymers (CMPs) .
  • Comparison : Unlike the biphenyl-substituted triazine, this derivative enables covalent bonding in polymeric networks, enhancing porosity and catalytic activity.
2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine (TIPT)
  • Substituents : Imidazole groups.
  • Key Properties : Forms coordination bonds with metals (e.g., Cu, Zn); crystallizes with solvent molecules (e.g., DMF).
  • Applications : Ligand for metal-organic frameworks (MOFs) and catalysis .
  • Comparison : The imidazole groups in TIPT enable metal coordination, unlike the inert biphenyl groups in the target compound, which lack such functionality.
2,4,6-Tris(4-(3-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine (TR1)
  • Substituents : Carbazole units with tert-butyl groups.
  • Key Properties : High fluorescence quantum yield; aggregation-induced emission (AIE); C3 symmetry.
  • Applications : Organic light-emitting diodes (OLEDs) and solar cells .
  • Comparison : Carbazole derivatives exhibit superior optoelectronic performance compared to biphenyl-substituted triazines, which prioritize thermal stability over luminescence.

Structural and Application-Based Differences

Table 1: Comparative Analysis of Triazine Derivatives
Compound Name Substituent Type Key Functional Groups Solubility Applications Notable Properties
Target Compound Biphenyl None (pure aromatic) Low in polar solvents COFs, organic electronics High thermal stability, rigidity
Boronate ester derivative Boronate esters B-O bonds High in DMF CTFs, CMPs Reactive in cross-coupling
TIPT Imidazole N-coordinating sites Moderate (DMF) MOFs, catalysis Metal coordination
TR1 (Carbazole derivative) Carbazole Electron-rich heterocycles Moderate (THF) OLEDs, solar cells AIE, high fluorescence
2,4,6-Tris(5-(4-(octyloxy)phenyl)thiophen-2-yl)-1,3,5-triazine Thiophene with alkoxy chains S-heterocycle, alkoxy High in THF OFETs, photovoltaics Enhanced charge mobility

Electronic and Optical Properties

  • Biphenyl-Substituted Triazine: Limited UV absorption due to lack of electron-donating groups.
  • Carbazole Derivatives (TR1–TR3) : Strong absorption in UV-vis range (300–400 nm) with tunable emission (450–550 nm) due to carbazole’s electron-donating nature .
  • Thiophene Derivatives : Red-shifted absorption (visible region) owing to thiophene’s electron-rich character, suitable for light-harvesting applications .

Thermal and Solubility Behavior

  • Boronate Ester Derivative : Lower thermal stability (decomposition ~300°C) but enhanced solubility in DMF for solution processing .
  • Alkoxy-Thiophene Derivative : Improved solubility in THF due to octyloxy chains; moderate thermal stability (~350°C) .

Biological Activity

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by a triazine core with three phenyl groups substituted at specific positions. Its molecular formula is C57H39N3C_{57}H_{39}N_3, and it has unique photophysical properties that contribute to its biological efficacy.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
HeLa (Cervical)0.50
MCF-7 (Breast)0.62
MDA-MB-231 (Breast)1.08
A2780 (Ovarian)0.95
K562 (Leukemia)3.58

These results indicate that the compound exhibits significant antiproliferative activity, particularly against cervical and breast cancer cell lines.

The mechanism through which 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine exerts its effects appears to involve the inhibition of oncogene promoter G4 topologies. Studies utilizing FRET-melting experiments have shown that the compound can interact with G-quadruplex structures associated with oncogenes such as c-MYC and BCL-2, leading to reduced expression of these genes in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that variations in the phenyl substituents significantly affect the biological activity of the triazine derivatives. For instance:

  • Compounds with additional dimethylaminopropyl groups exhibited enhanced antiproliferative activity compared to their counterparts lacking these groups.
  • The positioning of substituents on the phenyl rings also plays a crucial role; compounds with para-substituted phenyl groups showed superior activity compared to those with meta or ortho substitutions .

Case Studies

A notable case study involved the evaluation of 2,4-bis[(substituted-aminomethyl)phenyl]quinolines as structural analogs to 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine. These analogs demonstrated varying levels of antiproliferative activity across different cancer cell lines, reinforcing the importance of molecular structure in determining biological efficacy .

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